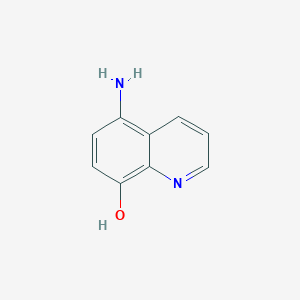

5-Aminoquinoléine-8-ol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-Aminoquinolin-8-ol derivatives often involves multi-step processes that yield a variety of substituted compounds. For example, the synthesis and characterization of 5-substituted 8-hydroxyquinoline derivatives, including those with amino groups, involve starting from basic quinoline scaffolds to generate compounds with diverse functionalities. This process may include reactions such as N-acylation, C5-H halogenation, and the formation of metalloquinolates which exhibit specific absorption and emission spectra indicative of successful chelation with metal ions (Li & Xu, 2008).

Molecular Structure Analysis

The molecular structure of 5-Aminoquinolin-8-ol and its derivatives is crucial for their chemical behavior and reactivity. Advanced techniques such as X-ray diffraction studies have been employed to elucidate the structure of complexes formed by 8-aminoquinoline with metals such as Zn, Cd, and Hg, revealing interactions like C–H–π and π–π, which contribute to their photoluminescence properties at room temperature (Paira et al., 2007).

Chemical Reactions and Properties

5-Aminoquinolin-8-ol undergoes various chemical reactions that highlight its reactivity and functional versatility. For instance, copper-catalyzed one-pot N-acylation and C5-H halogenation demonstrate the compound's ability to participate in domino reactions, leading to the synthesis of 5-halogenated N-acyl quinolines. Such reactions underscore the utility of acyl halides as donors of both acyl and halide atoms in the synthesis of halogenated quinolines (Dua et al., 2018).

Physical Properties Analysis

The physical properties of 5-Aminoquinolin-8-ol derivatives, such as fluorescence and phosphorescence, are significantly influenced by their molecular structure and the medium in which they are studied. Schulman and Sanders (1971) observed that 5- and 8-aminoquinoline fluoresce in low dielectric media and exhibit phosphorescence upon being doubly protonated, indicating the impact of molecular state and environmental factors on their photophysical properties (Schulman & Sanders, 1971).

Chemical Properties Analysis

The chemical properties of 5-Aminoquinolin-8-ol derivatives are diverse and can be tailored through functionalization. For example, the synthesis of C5-sulfenylated 8-aminoquinolines showcases the compound's capacity for undergoing copper-catalyzed sulfenylation, leading to derivatives with a free NH2 group that could be useful for further chemical modifications. This process highlights the chemical versatility and potential for creating a wide array of functionalized quinolines (Yu et al., 2018).

Applications De Recherche Scientifique

Recherche pharmaceutique : agents antimicrobiens

Le 5-Aminoquinoléine-8-ol a été identifié comme un chélateur de zinc potentiel. Cette propriété est particulièrement utile dans le développement de carbapénèmes adjuvants pour lutter contre les bactéries productrices de métallo-β-lactamases . Ces enzymes sont responsables de la résistance aux antibiotiques, et les agents chélateurs comme le this compound peuvent inhiber leur activité, rétablissant ainsi l'efficacité des antibiotiques carbapénèmes.

Mécanisme D'action

Target of Action

Similar compounds such as nitroxoline have been found to inhibit type 2 human methionine aminopeptidase (metap2) and sirtuin 1 (sirt1) . These proteins play crucial roles in cellular processes such as angiogenesis and cellular aging, respectively .

Mode of Action

It’s worth noting that modifications of similar compounds like nitroxoline have resulted in derivatives with increased potency against human umbilical vein endothelial cells (huvec), but with entirely different, as yet unknown mechanisms .

Biochemical Pathways

Similar compounds have been found to inhibit the function of metap2 and sirt1, which are involved in the regulation of angiogenesis and cellular aging, respectively .

Result of Action

Similar compounds have been found to inhibit the growth of human umbilical vein endothelial cells (huvec) .

Action Environment

It’s worth noting that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°c for optimal stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-aminoquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-4-8(12)9-6(7)2-1-5-11-9/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEUKNRKEYICTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328975 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13207-66-4 | |

| Record name | 5-aminoquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

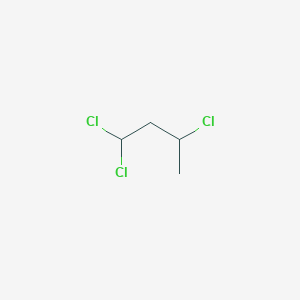

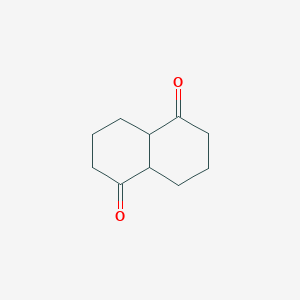

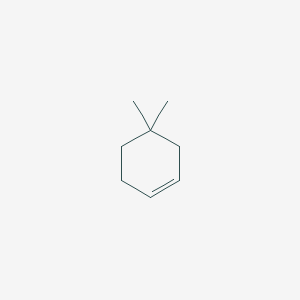

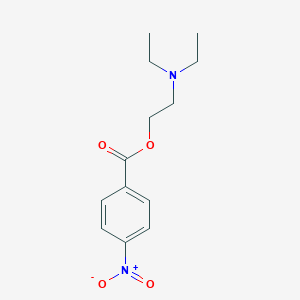

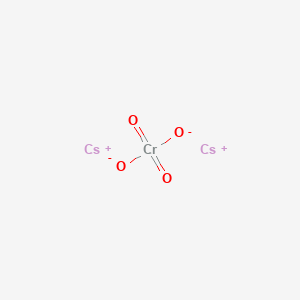

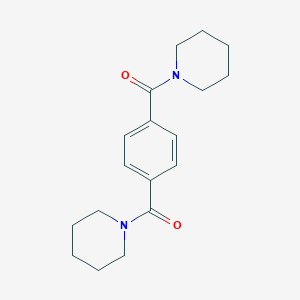

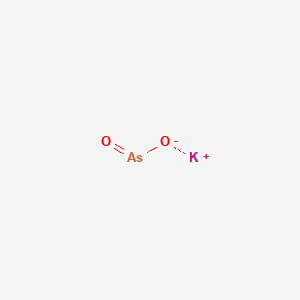

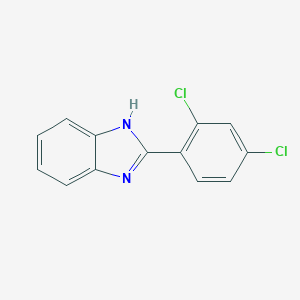

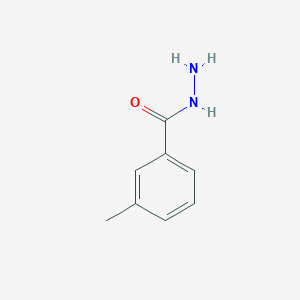

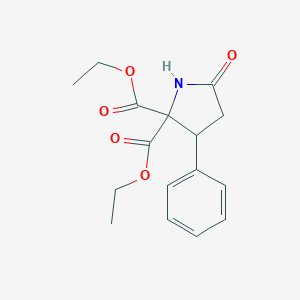

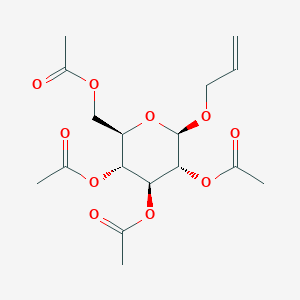

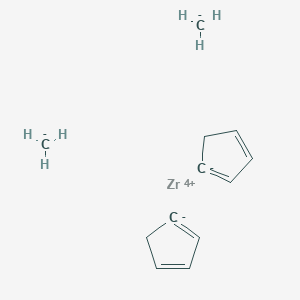

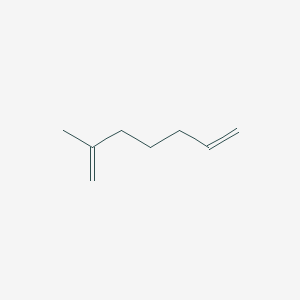

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the activity of 5-Aminoquinolin-8-ol compare to the parent compound, nitroxoline?

A2: While both 5-Aminoquinolin-8-ol derivatives and nitroxoline exhibit anti-proliferative effects on HUVECs, their mechanisms differ. Nitroxoline inhibits both type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1). [] In contrast, the study found that while some 5-Aminoquinolin-8-ol derivatives showed potent HUVEC growth inhibition, their mechanism did not involve MetAP2 or MetAP1, and only weak inhibition of SIRT1 was observed. [] This suggests a distinct mode of action for 5-Aminoquinolin-8-ol derivatives compared to nitroxoline.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)